2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Catalog No.
S12910492
CAS No.
M.F
C27H42O20
M. Wt
686.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{...

Product Name

2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol

IUPAC Name

2-[2-[[(4aS)-5-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C27H42O20

Molecular Weight

686.6 g/mol

InChI

InChI=1S/C27H42O20/c28-4-8-3-12(32)27(1-2-41-23(13(8)27)46-25-21(40)18(37)15(34)10(6-30)43-25)47-26-22(19(38)16(35)11(7-31)44-26)45-24-20(39)17(36)14(33)9(5-29)42-24/h1-3,9-26,28-40H,4-7H2/t9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27-/m1/s1

InChI Key

JQEFRKPLHFKTFL-ZCTFQLQFSA-N

Canonical SMILES

C1=COC(C2C1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=COC(C2[C@@]1(C(C=C2CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O

The compound 2-{[(4aS)-4a-{[4,5-dihydroxy-6-(hydroxymethyl)-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-7-(hydroxymethyl)-1H,5H,7aH-cyclopenta[c]pyran-1-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule notable for its intricate structure and potential biological activities. It is characterized by multiple hydroxyl groups and oxane rings, which contribute to its solubility and reactivity. The molecular formula is C29H30O13C_{29}H_{30}O_{13} with a molecular weight of approximately 586.54 g/mol. This compound is of interest in various fields, including medicinal chemistry and biochemistry due to its potential therapeutic properties.

, including:

  • Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
  • Glycosylation: The oxane structures can undergo glycosylation reactions, potentially forming glycosides with sugars.

These reactions are significant for modifying the compound's structure to enhance its biological activity or solubility.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Properties: Its polyphenolic structure suggests strong antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Anti-inflammatory Effects: Compounds with similar structures have shown promise in reducing inflammation markers.
  • Antimicrobial Activity: The presence of multiple hydroxyl groups may enhance its ability to inhibit microbial growth.

These activities make it a candidate for further studies in pharmacology and therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. Key methods may include:

  • Starting Materials: Utilizing naturally occurring flavonoids or sugars as starting materials.
  • Functionalization: Introducing hydroxymethyl groups through selective reduction or alkylation reactions.
  • Cyclization: Forming the cyclopenta[c]pyran structure through cyclization reactions involving appropriate precursors.

For example, a common synthetic route might involve the protection of hydroxyl groups followed by selective oxidation and cyclization to achieve the desired structure.

This compound has potential applications in:

  • Pharmaceuticals: As a lead compound for developing new anti-inflammatory or antioxidant drugs.
  • Nutraceuticals: Due to its health benefits, it could be formulated into dietary supplements.
  • Cosmetics: Its antioxidant properties might be harnessed in skincare products to combat aging.

Interaction studies reveal that this compound may interact with various biological targets:

  • Enzymatic Interactions: It may inhibit enzymes involved in inflammatory pathways or oxidative stress.
  • Receptor Binding: Studies could explore its binding affinity to specific receptors related to inflammation or pain modulation.

These interactions are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds exhibit structural similarities to the target compound. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
QuercetinFlavonoid with multiple hydroxyl groupsAntioxidant, anti-inflammatory
LuteolinSimilar phenolic structureAntioxidant, anti-cancer
KaempferolAnother flavonoid with similar activityAntioxidant, anti-inflammatory

Uniqueness

The uniqueness of 2-{[(4aS)-4a-{[4,5-dihydroxy...]}]} lies in its specific arrangement of functional groups and the cyclopenta[c]pyran core, which may confer distinct biological properties not seen in the other similar compounds listed above. Its complex structure may allow for unique interactions within biological systems that warrant further investigation.

XLogP3

-7.3

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

13

Exact Mass

686.22694372 g/mol

Monoisotopic Mass

686.22694372 g/mol

Heavy Atom Count

47

Dates

Last modified: 08-10-2024

Explore Compound Types